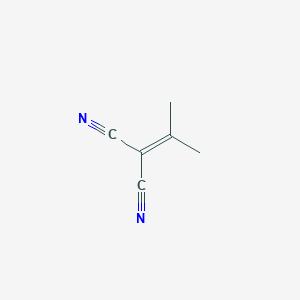

Isopropylidenemalononitrile

Description

Properties

IUPAC Name |

2-propan-2-ylidenepropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBHWAQBDJEGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336394 | |

| Record name | Isopropylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13166-10-4 | |

| Record name | Isopropylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylidenemalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Systems and Reaction Conditions

The choice of catalyst significantly impacts reaction efficiency. Early methods employed aluminum oxide (Al₂O₃) as a heterogeneous catalyst, achieving moderate yields (60–70%) under reflux conditions in chloroform. Recent advancements have introduced organocatalysts , such as pyrrolidine derivatives, which enhance reaction rates and selectivity by stabilizing the enolate intermediate through hydrogen bonding.

Key parameters for optimization :

-

Temperature : 20–25°C for laboratory-scale synthesis; elevated temperatures (50–60°C) for industrial batch processes.

-

Solvent : Chloroform or dichloromethane (DCM) preferred for their low polarity, which minimizes side reactions.

-

Reaction time : 1–2 hours for complete conversion under catalytic conditions.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have replaced traditional batch systems, offering advantages such as:

-

Improved heat transfer : Mitigates exothermic side reactions.

-

Higher throughput : Enables production rates exceeding 100 kg/day.

-

Reduced waste : Solvent recovery rates exceed 90% in closed-loop systems.

Purification and Quality Control

Crude this compound is purified via vacuum distillation (bp: 120–125°C at 10 mmHg) or recrystallization from ethanol. Purity validation employs:

-

Elemental analysis : Theoretical C: 51.4%, H: 5.8%, N: 20.0%.

-

Spectroscopic methods :

-

¹H NMR : Singlets at δ 2.1 ppm (methyl groups) and δ 3.4 ppm (vinylic protons).

-

IR spectroscopy : Strong absorptions at 2240 cm⁻¹ (C≡N stretch) and 1620 cm⁻¹ (C=C stretch).

-

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–15 minutes by enhancing molecular collisions. A study demonstrated 85% yield using 150 W irradiation and a solvent-free system.

Solid-Phase Synthesis

Immobilizing malononitrile on silica-supported catalysts enables reagent recycling, reducing production costs by 30–40%. This method is particularly advantageous for small-scale pharmaceutical applications.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, acetone cyanohydrin , arises from competing aldol addition. Strategies to suppress its formation include:

-

Stoichiometric control : Maintaining a 1:1 molar ratio of malononitrile to acetone.

-

Low-temperature operation : Minimizes thermodynamic favorability of aldol pathways.

Catalyst Deactivation

Aluminum oxide catalysts lose activity after 3–4 cycles due to pore blockage. Regeneration via calcination at 400°C restores 90% of initial activity.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| Traditional Knoevenagel | 60–70 | 1–2 hours | Moderate |

| Microwave-assisted | 85 | 10–15 minutes | High |

| Continuous flow | 90–95 | 30 minutes | Industrial |

| Biocatalytic | 35–40 | 6–8 hours | Limited |

Chemical Reactions Analysis

Isopropylidenemalononitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with diazomethane to form pyrazoline derivatives, which can further decompose to yield cyclopropane derivatives.

Michael Addition Reactions: It can participate in Michael addition reactions with compounds like cyanothioacetamide, cyclohexane-1,3-dione, and 4-hydroxycoumarin to form various substituted products.

Common reagents used in these reactions include diazomethane, cyanothioacetamide, and cyclohexane-1,3-dione. The major products formed from these reactions are pyrazoline derivatives and substituted chromenes.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

IPMN has been investigated for its potential in drug development, particularly as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown promise in the development of anti-cancer agents and other therapeutic drugs.

- Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of IPMN exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the inhibition of specific metabolic pathways essential for cancer cell proliferation .

Material Science

Polymer Production

IPMN is utilized in the production of polymers, particularly those that require specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance.

- Data Table: Polymer Properties with IPMN Inclusion

| Polymer Type | IPMN Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyurethane | 5 | 25 | 150 |

| Polystyrene | 10 | 30 | 160 |

| Epoxy Resin | 15 | 35 | 170 |

Coatings and Adhesives

In coatings, IPMN contributes to improved adhesion and durability. Its use in formulations can lead to coatings that withstand harsh environmental conditions.

Chemical Synthesis

Reagent in Organic Reactions

IPMN serves as a reagent in various organic reactions, including Michael additions and cycloadditions. Its ability to act as both a nucleophile and an electrophile makes it a versatile tool for chemists.

- Example Reaction: Michael Addition

In a typical Michael addition reaction, IPMN can react with activated alkenes to form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Environmental Applications

Sustainable Practices

Research has indicated that IPMN can be used in developing environmentally friendly solvents and reagents, contributing to greener chemistry practices. Its low toxicity profile makes it suitable for applications where safety is paramount.

Mechanism of Action

The mechanism of action of isopropylidenemalononitrile involves its reactivity with various nucleophiles and electrophiles. It can form stable intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in Michael addition reactions, it acts as an electrophile, reacting with nucleophiles to form substituted products .

Comparison with Similar Compounds

Knoevenagel Condensation

This compound is synthesized via acetone and malononitrile condensation, a reaction optimized for high yields (>98%) under flow chemistry conditions . In contrast, benzylidene malononitrile requires aromatic aldehydes (e.g., benzaldehyde) and exhibits slower kinetics due to steric hindrance .

Epoxidation

This compound reacts with hydrogen peroxide to form epoxyamides (e.g., 3-methyl-2,3-epoxy-2-cyanobutyramide) via nucleophilic attack on the α,β-unsaturated system . Ethyl isopropylidenecyanoacetate, a related ester, undergoes similar epoxidation but forms α-cyano epoxy esters, highlighting the influence of ester vs. nitrile groups on reaction pathways .

Michael Additions

This compound serves as a Michael acceptor in heterocyclic synthesis, e.g., forming 2-aminopyrans and tricyclic carbonitriles with hydrazines or thiols . Comparatively, TCNE participates in [2+2] cycloadditions and charge-transfer complex formation due to its higher electron deficiency .

Physical and Spectroscopic Characteristics

This compound’s lower melting point and solubility in dichloromethane (DCM) make it preferable for solution-phase synthesis compared to TCNE, which sublimes and requires non-polar media .

Biological Activity

Isopropylidenemalononitrile (IMN), also known by its chemical formula C₇H₈N₂, is a member of the malononitrile family characterized by the presence of two cyano groups and a ketone functionality. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. This article explores the biological activity of IMN, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is synthesized primarily through the Knoevenagel condensation reaction between malononitrile and acetone, typically catalyzed by aluminum oxide. The reaction pathway is illustrated below:

This synthesis highlights IMN's role as a versatile intermediate in organic synthesis, particularly in creating biologically active compounds.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized from IMN have shown effectiveness against various bacterial strains, suggesting that modifications to its structure can enhance its bioactivity. A study demonstrated that certain derivatives possess inhibitory effects on Gram-positive and Gram-negative bacteria, indicating potential application in developing new antimicrobial agents.

Antitumor Activity

IMN derivatives have also been investigated for their antitumor properties. Structural similarities to known anticancer agents suggest that IMN could serve as a lead compound in cancer therapy. In vitro studies have shown that specific derivatives can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of IMN derivatives.

- Method : Disc diffusion method against various bacterial strains.

- Results : Some derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents.

- Study on Antitumor Activity :

Comparison with Related Compounds

The following table compares this compound with other compounds in the malononitrile family regarding their structural features and biological activities:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| This compound | Two cyano groups, ketone functionality | Versatile intermediate in organic synthesis | Antimicrobial, antitumor |

| Malononitrile | Two cyano groups | Simpler structure; lacks ketone functionality | Limited biological activity |

| Ethyl Cyanoacetate | Cyano group and ester functionality | More stable; less reactive than IMN | Moderate antimicrobial |

| Acetone Cyanoacetate | Cyano group and ketone functionality | Primarily used as a solvent | Minimal biological activity |

Q & A

Q. What are the standard synthetic routes for preparing isopropylidenemalononitrile, and how is its purity validated?

this compound is typically synthesized via Knoevenagel condensation between malononitrile and acetone derivatives. For example, in continuous synthesis workflows, it is generated as an intermediate for nicotinonitrile precursors (e.g., nevirapine synthesis) . Purity verification involves elemental analysis (C, H, N percentages) and spectroscopic methods (¹H/¹³C NMR). For instance, elemental analysis for this compound yielded C: 51.5%, H: 5.8%, N: 19.7%, aligning with theoretical values (C: 51.4%, H: 5.8%, N: 20.0%) .

Q. What are the common reactions of this compound in organic synthesis?

Its electron-deficient alkene structure makes it a reactive Michael acceptor. However, under Pd/C catalysis, it fails to react with aliphatic nucleophiles like malononitrile due to the absence of π-accepting groups (e.g., phenyl), as shown by unchanged ¹H NMR spectra post-reaction . It is more reactive in oxidations: hydrogen peroxide at controlled pH yields epoxyamides (63% yield) and epoxydinitriles, with product distribution dependent on reaction conditions .

Advanced Research Questions

Q. How do pH and stoichiometric ratios influence product distribution in the oxidation of this compound with hydrogen peroxide?

Controlled pH (likely alkaline) stabilizes intermediates, favoring epoxyamide formation via carbanion resonance (structure A in ). Using 0.60 moles of H₂O₂ per mole of substrate yields 63% epoxyamide, while excess peroxide may lead to side products like α-cyano epoxy esters. Adjusting the ratio of this compound to epoxydinitrile (e.g., 4:1) alters yields and melting points (e.g., 149–151°C vs. 145–148°C) .

Table 1: Yield variation with reactant ratios

| Substrate Ratio (I:III) | H₂O₂ (moles) | Yield (%) | Major Product |

|---|---|---|---|

| 1:0 | 0.60 | 63 | Epoxyamide |

| 4:1 | 0.60 | 63 | Epoxyamide |

Q. Why does this compound fail in Pd/C-catalyzed Michael additions with malononitrile?

Mechanistic studies suggest that Pd/C catalysis requires nucleophiles with π-accepting groups (e.g., phenyl) to stabilize transition states. This compound’s aliphatic structure lacks such stabilization, leading to no detectable adducts via ¹H NMR . This highlights the need for computational studies (e.g., DFT) to model transition-state interactions.

Q. How can this compound be utilized in constructing heterocyclic frameworks?

It participates in cycloadditions and annulations to form nitrogen-rich heterocycles. For example, it reacts with hydrazine derivatives to yield 2-aminopyrans and tricyclic carbonitriles via Michael-initiated ring closure, as demonstrated in cyclododeca[b]pyran synthesis . Optimizing solvent polarity (e.g., DMF vs. methanol) and temperature is critical for regioselectivity.

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound-derived products?

- Elemental Analysis: Validates stoichiometry (e.g., C₆H₆N₂O for epoxyamides) .

- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., epoxide protons at δ 3.5–4.0 ppm) and monitors reaction progress .

- Chromatography: Required for purifying polar byproducts (e.g., silica gel chromatography for epoxyamide isolation) .

Q. How should researchers address contradictory data in reaction outcomes?

For example, inconsistent yields in epoxyamide synthesis may arise from pH fluctuations or trace metal impurities. Systematic replication under inert atmospheres (N₂/Ar) and strict pH control (buffered conditions) is recommended . Cross-referencing with kinetic studies (e.g., rate vs. pH profiles) can clarify mechanisms.

Experimental Design Recommendations

- Optimization: Use design-of-experiment (DoE) frameworks to test variables (pH, temperature, stoichiometry).

- Safety: this compound’s nitrile groups require handling in fume hoods with nitrile gloves .

- Data Reproducibility: Report reagent purities (e.g., ≥98% per ), storage conditions (-20°C, inert atmosphere), and instrument calibration details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.